Fecal Excretion Profile: N-Hydroxy Tipranavir as a Quantified Metabolite
In a human mass balance study, N-Hydroxy Tipranavir (identified as metabolite H-1) was the most abundant metabolite in feces, accounting for 4.9% of total fecal radioactivity. This is in contrast to the parent drug, unchanged tipranavir, which accounted for 79.9% of fecal radioactivity [1]. This quantitative data establishes the specific contribution of N-Hydroxy Tipranavir to the overall excretion profile, providing a clear rationale for its selection in metabolism studies over the parent drug or other minor metabolites.
| Evidence Dimension | Abundance in Feces (% of Total Radioactivity) |
|---|---|
| Target Compound Data | 4.9% (N-Hydroxy Tipranavir, H-1) |
| Comparator Or Baseline | 79.9% (Unchanged Tipranavir) |
| Quantified Difference | N-Hydroxy Tipranavir is 75% less abundant than parent drug in feces. |
| Conditions | Human mass balance study; 9 healthy male volunteers; 500 mg TPV + 200 mg RTV BID for 6 days, followed by a single 14C-labeled TPV dose. |
Why This Matters
This quantifies the specific role of N-Hydroxy Tipranavir in the elimination pathway, making it a critical reference standard for accurate mass balance and metabolic profiling studies.
- [1] Vourvahis, M., et al. (2007). Steady-state disposition of the nonpeptidic protease inhibitor tipranavir when coadministered with ritonavir. Antimicrobial Agents and Chemotherapy, 51(7), 2436-2444. View Source
